molecular formula C7H7NO2S B13455839 5-Formyl-4-methylthiophene-2-carboxamide

5-Formyl-4-methylthiophene-2-carboxamide

Cat. No.: B13455839
M. Wt: 169.20 g/mol
InChI Key: DFBIZWJBYNTFMH-UHFFFAOYSA-N
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Description

5-Formyl-4-methylthiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with formyl and carboxamide groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-4-methylthiophene-2-carboxamide can be achieved through various methods. One common approach involves the condensation reaction of thiophene derivatives. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Formyl-4-methylthiophene-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Formyl-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, leading to biological effects. For example, thiophene derivatives have been shown to inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Formyl-4-methylthiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

5-formyl-4-methylthiophene-2-carboxamide

InChI

InChI=1S/C7H7NO2S/c1-4-2-5(7(8)10)11-6(4)3-9/h2-3H,1H3,(H2,8,10)

InChI Key

DFBIZWJBYNTFMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)N)C=O

Origin of Product

United States

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